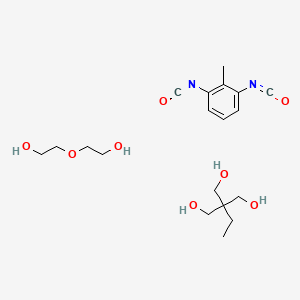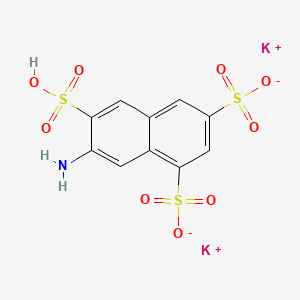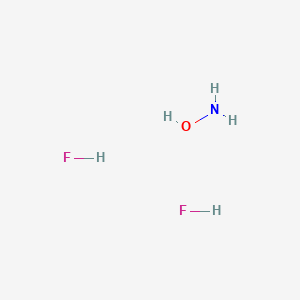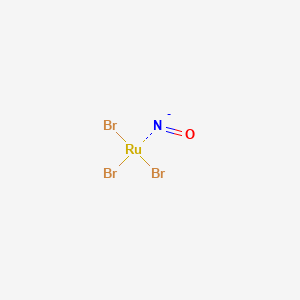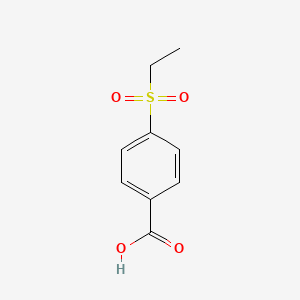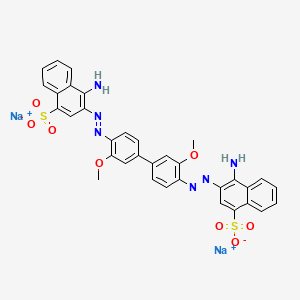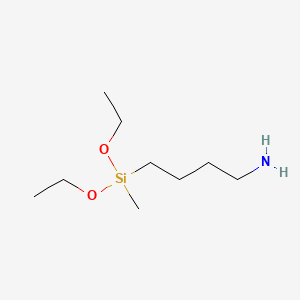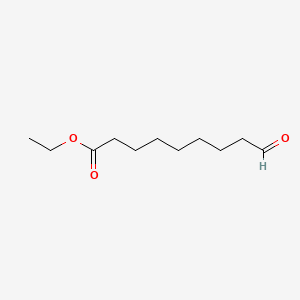
Ácido 2-(4-metoxifenil)butanoico
Descripción general
Descripción
2-(4-Methoxyphenyl)butanoic acid, also known as fenbufen, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It is a derivative of butanoic acid and is structurally similar to other NSAIDs such as ibuprofen and naproxen.
Aplicaciones Científicas De Investigación
Agente neuroprotector
Ácido 2-(4-metoxifenil)butanoico: se ha estudiado por sus efectos neuroprotectores, particularmente en el contexto de enfermedades neurodegenerativas como el Alzheimer y el Parkinson. Funciona como un captador químico, ayudando a prevenir la agregación de proteínas mal plegadas, lo que es una característica común en estas enfermedades . La capacidad del compuesto para mejorar las proteínas desplegadas y suprimir su agregación puede proteger contra la muerte celular neuronal inducida por el estrés del retículo endoplásmico .
Inhibidor de la histona desacetilasa
Este compuesto ha mostrado actividad inhibitoria contra las histona desacetilasas (HDAC), que juegan un papel en la regulación epigenética. Los inhibidores de HDAC son de interés por sus posibles aplicaciones terapéuticas en el tratamiento del cáncer, ya que pueden inducir el arresto del ciclo celular, la diferenciación y la apoptosis en las células cancerosas .
Actividad de captador químico
El grupo metoxi en This compound contribuye a su actividad de captador químico. Esta actividad es significativa en el contexto de los trastornos del plegamiento de proteínas, donde el compuesto puede ayudar a mantener la homeostasis celular al prevenir la agregación de proteínas .
Actividad antiagregación
La investigación ha indicado que los derivados del ácido 4-fenilbutírico, incluido el This compound, tienen mayor actividad antiagregación que el compuesto madre. Esta propiedad es beneficiosa en el estudio de enfermedades caracterizadas por la agregación de proteínas, como la amiloidosis .
Síntesis de candidatos preclínicos
This compound: sirve como precursor en la síntesis de otros compuestos. Por ejemplo, su desmetilación conduce al ácido 4-hidroxifenilbutírico, que es un material de partida clave para la síntesis del candidato preclínico LY518674, un compuesto de interés en la investigación farmacéutica .
Optimización para aplicaciones medicinales
Debido a las altas dosis requeridas para la eficacia terapéutica, hay una investigación en curso para optimizar el This compound para aplicaciones medicinales. Esto incluye estudiar la relación estructura-actividad para mejorar su eficiencia como captador químico .
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as 4-phenylbutyric acid (4-pba), exhibit inhibitory activity against histone deacetylases (hdacs) .
Mode of Action
4-pba, a related compound, acts as a chemical chaperone, ameliorating unfolded proteins and suppressing their aggregation . This results in protective effects against endoplasmic reticulum stress-induced neuronal cell death .
Biochemical Pathways
Compounds like 4-pba have been shown to influence the protein folding process, which is crucial in the pathogenesis of neurodegenerative diseases .
Pharmacokinetics
For instance, the compound has a predicted logP of 2.30, indicating its lipophilicity . It also has a predicted water solubility of 1001 mg/L at 25°C , which could impact its bioavailability.
Result of Action
Related compounds like 4-pba have been shown to protect against endoplasmic reticulum stress-induced neuronal cell death .
Action Environment
The compound’s predicted properties, such as its lipophilicity and water solubility , could be influenced by factors such as pH and temperature.
Análisis Bioquímico
Biochemical Properties
2-(4-Methoxyphenyl)butanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with histone deacetylases (HDACs), inhibiting their activity . This interaction can lead to changes in gene expression and protein function. Additionally, 2-(4-Methoxyphenyl)butanoic acid acts as a chemical chaperone, helping to ameliorate unfolded proteins and suppress their aggregation .
Cellular Effects
The effects of 2-(4-Methoxyphenyl)butanoic acid on cellular processes are profound. It has been observed to protect neuronal cells from endoplasmic reticulum (ER) stress-induced cell death . This protection is crucial in conditions where protein misfolding and aggregation occur, such as neurodegenerative diseases. Furthermore, 2-(4-Methoxyphenyl)butanoic acid influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of HDACs and other proteins .
Molecular Mechanism
At the molecular level, 2-(4-Methoxyphenyl)butanoic acid exerts its effects through several mechanisms. It binds to HDACs, inhibiting their activity and leading to increased acetylation of histones . This modification can alter gene expression patterns, promoting the expression of genes involved in cell survival and stress response. Additionally, 2-(4-Methoxyphenyl)butanoic acid acts as a chemical chaperone, stabilizing protein structures and preventing their aggregation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Methoxyphenyl)butanoic acid have been studied over time. It has been found to be relatively stable, with minimal degradation under standard conditions . Long-term studies have shown that it can maintain its protective effects on neuronal cells over extended periods, suggesting its potential for chronic therapeutic applications .
Dosage Effects in Animal Models
The effects of 2-(4-Methoxyphenyl)butanoic acid vary with different dosages in animal models. At lower doses, it has been shown to provide neuroprotective effects without significant toxicity . At higher doses, some adverse effects, such as mild toxicity, have been observed . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
2-(4-Methoxyphenyl)butanoic acid is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450s, which facilitate its breakdown and elimination from the body . The compound can also influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-(4-Methoxyphenyl)butanoic acid is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . This interaction ensures its proper localization and accumulation in target tissues, enhancing its therapeutic efficacy .
Subcellular Localization
The subcellular localization of 2-(4-Methoxyphenyl)butanoic acid is crucial for its activity. It is primarily localized in the cytoplasm and nucleus, where it can interact with HDACs and other target proteins . Post-translational modifications and targeting signals may direct it to specific cellular compartments, ensuring its proper function .
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-10(11(12)13)8-4-6-9(14-2)7-5-8/h4-7,10H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXBXUJGKPPUOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20952113 | |
| Record name | 2-(4-Methoxyphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29644-99-3 | |
| Record name | α-Ethyl-4-methoxybenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29644-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyric acid, 2-(p-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029644993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Methoxyphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methoxyphenyl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


